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Compound of Interest

Compound Name: Diethyl terephthalate

Cat. No.: B1670542 Get Quote

This technical guide provides an in-depth overview of the spectroscopic data for diethyl
terephthalate (C₁₂H₁₄O₄), a widely used diester in the manufacturing of polymers and as a

plasticizer. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, offering a comprehensive resource for researchers,

scientists, and professionals in drug development and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR

spectral data for diethyl terephthalate.

¹H NMR Data
The ¹H NMR spectrum of diethyl terephthalate is characterized by two main signals

corresponding to the aromatic protons and the ethyl group protons. Due to the molecule's

symmetry, the four aromatic protons appear as a singlet, and the two ethyl groups are

equivalent.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.11 Singlet 4H Aromatic (Ar-H)

4.40 Quartet 4H Methylene (-CH₂)

1.41 Triplet 6H Methyl (-CH₃)

(Data sourced from

publicly available

spectral databases)

¹³C NMR Data
The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.[1]

Chemical Shift (δ) ppm Assignment

165.7 Carbonyl (C=O)

134.1 Aromatic (quaternary C)

129.5 Aromatic (CH)

61.5 Methylene (-CH₂)

14.2 Methyl (-CH₃)

(Data sourced from publicly available spectral

databases)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of diethyl terephthalate shows

characteristic absorption bands for the ester functional group and the aromatic ring.
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Wavenumber (cm⁻¹) Intensity Assignment

2983 Medium C-H stretch (aliphatic)

1720 Strong C=O stretch (ester)

1270 Strong C-O stretch (ester)

1105 Strong C-O stretch (ester)

729 Strong C-H bend (aromatic, para)

(Data sourced from publicly

available spectral databases)

[2]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. The mass spectrum of diethyl terephthalate provides

information about its molecular weight and fragmentation pattern. The molecular ion peak [M]⁺

is observed at m/z 222.[3]

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Assignment / Fragment Ion

222 25.0 [M]⁺ (Molecular Ion)

194 21.0 [M - C₂H₄]⁺

177 99.9 [M - OC₂H₅]⁺ (Base Peak)

149 53.2
[M - OC₂H₅ - CO]⁺ or

[C₈H₅O₃]⁺

65 23.1 [C₅H₅]⁺

(Data sourced from PubChem)

[3]

Spectroscopic Analysis Workflow
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The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of a chemical compound such as diethyl terephthalate.
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Caption: Workflow for the spectroscopic analysis of diethyl terephthalate.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small amount of diethyl terephthalate (typically 5-25 mg) is

dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in

a standard 5 mm NMR tube. A small quantity of a reference standard, such as

tetramethylsilane (TMS), is often added for chemical shift calibration.
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Data Acquisition: The NMR tube is placed into the spectrometer's probe.

For ¹H NMR, the spectrum is acquired using a standard pulse sequence. Key parameters

include the spectral width, acquisition time, relaxation delay, and the number of scans to

be averaged for a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum by removing C-H coupling. Due to the lower natural abundance and smaller

gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are

generally required compared to ¹H NMR.

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to

produce the frequency-domain NMR spectrum. Processing steps include phase correction,

baseline correction, and integration of the signals. Chemical shifts are referenced to the TMS

signal at 0 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: As diethyl terephthalate is a solid at room temperature, it can be

prepared for analysis using several methods:

KBr Pellet: A small amount of the sample is finely ground with dry potassium bromide

(KBr) powder. The mixture is then pressed under high pressure to form a thin, transparent

pellet.

Melt: The sample can be melted and placed between two salt plates (e.g., NaCl or KBr) to

form a thin liquid film. This is a common technique for low-melting solids.[3]

Solution: The sample can be dissolved in a suitable solvent (e.g., carbon tetrachloride,

CCl₄), and the solution is placed in a liquid sample cell.

Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is

recorded first. The prepared sample is then placed in the IR spectrometer's sample

compartment, and the sample spectrum is recorded. The instrument measures the

transmittance or absorbance of infrared radiation as a function of wavenumber (cm⁻¹).
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Data Processing: The final spectrum is typically presented as percent transmittance or

absorbance versus wavenumber. The background spectrum is automatically subtracted from

the sample spectrum by the instrument's software.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

A common method is Gas Chromatography-Mass Spectrometry (GC-MS). The sample is

first injected into a gas chromatograph, where it is vaporized and separated from any

impurities. The separated components then enter the mass spectrometer.[3]

Upon entering the mass spectrometer, the diethyl terephthalate molecules are ionized,

most commonly by Electron Ionization (EI). In EI, high-energy electrons bombard the

molecules, causing them to lose an electron and form a positively charged molecular ion

([M]⁺) and various fragment ions.[3]

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),

which separates them based on their mass-to-charge (m/z) ratio.

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of ions versus their m/z ratio. The peak with the highest abundance is

known as the base peak and is assigned a relative intensity of 100%.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of Diethyl Terephthalate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1670542#spectroscopic-data-of-diethyl-
terephthalate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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